3-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine
Description
Properties
IUPAC Name |
3-(4-bromopyridin-2-yl)oxy-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O/c1-13(2)6-3-7-14-10-8-9(11)4-5-12-10/h4-5,8H,3,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOIPGVPOKRAOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=NC=CC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20744717 | |
| Record name | 3-[(4-Bromopyridin-2-yl)oxy]-N,N-dimethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289045-79-9 | |
| Record name | 3-[(4-Bromopyridin-2-yl)oxy]-N,N-dimethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine typically involves the reaction of 4-bromopyridine with N,N-dimethylpropan-1-amine in the presence of a suitable base and solvent. The reaction conditions often include heating and stirring to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Scientific Research Applications
3-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can engage in various binding interactions with biological molecules, while the dimethylpropanamine group can modulate the compound’s overall activity and selectivity. These interactions can influence cellular processes and biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Findings :
- Replacement of dimethylamine with pyrrolidine (as in 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine) introduces a cyclic amine, altering electronic properties and bioavailability .
Antihistamine Derivatives
Classic antihistamines share the N,N-dimethylpropan-1-amine moiety but differ in aromatic systems:
Key Findings :
- Halogen substitution (Br vs. Cl) impacts lipophilicity and metabolic stability, with bromine enhancing electron-withdrawing effects .
Citalopram-Related Compounds
Citalopram derivatives feature dihydroisobenzofuran cores but retain the dimethylaminopropyl chain:
Key Findings :
Antiparasitic and Anticancer Agents
Compounds with modified aromatic systems and amine chains demonstrate diverse therapeutic applications:
Key Findings :
- The benzothiazole core in OX03393 retains potency despite structural simplification, suggesting the target compound’s pyridine ring could be optimized for similar efficiency .
- Quinazoline-based compound 29a shows improved inhibition of Trypanosoma cruzi growth, highlighting the impact of aromatic system complexity on antiparasitic activity .
Biological Activity
3-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine, a compound characterized by its unique structure featuring a brominated pyridine moiety and a dimethylamino group, has garnered attention for its significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula : C12H16BrN3O
- Molecular Weight : Approximately 303.18 g/mol
- CAS Number : 1289045-79-9
The compound's structure includes a propan-1-amine backbone, which enhances its reactivity and biological interactions due to the presence of the bromine atom in the pyridine ring.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzyme systems and receptors. The bromopyridine moiety is capable of engaging in various binding interactions with biological molecules, while the dimethylpropanamine group modulates the compound’s overall activity and selectivity. These interactions can influence cellular processes and biochemical pathways, leading to its observed effects.
Biological Activity
Research indicates that this compound exhibits significant inhibitory effects on various enzyme systems. Notably, it has shown potential in:
- Inhibition of Kinases : Studies have highlighted its role as an inhibitor of certain kinases involved in cell signaling pathways.
- Antioxidant Activity : Preliminary investigations suggest that it may possess antioxidant properties, contributing to cellular protection against oxidative stress.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Enzyme Inhibition | Inhibits specific kinases involved in signal transduction | |
| Antioxidant Properties | Exhibits potential to reduce oxidative stress |
Case Studies
Several studies have investigated the pharmacological effects of this compound:
- Study on Kinase Inhibition : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the activity of a particular kinase associated with cancer progression. The findings suggested that it could serve as a lead compound for developing targeted cancer therapies.
- Antioxidant Study : Another research effort evaluated the antioxidant capacity of this compound using various assays. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, suggesting its potential use as a protective agent against oxidative damage.
Applications in Medicinal Chemistry
Given its unique structural features and biological activities, this compound has potential applications in various fields:
- Drug Development : Its inhibitory effects on kinases make it a candidate for further development into therapeutic agents for diseases such as cancer.
- Research Tool : The compound can be utilized in biochemical studies to elucidate pathways involving oxidative stress and cellular signaling.
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Bromo-N,N-dimethylaniline | Lacks the pyridine ring | Retains bromine and dimethylamino groups |
| 2-(4-Bromophenoxy)-N,N-dimethylpropan-1-amine | Similar propanamine structure | Contains a phenoxy substituent instead of pyridine |
| 4-Bromo-N-methylpyridinylmethanol | Contains a hydroxymethyl group | Influences solubility and reactivity |
The presence of both the brominated pyridine ring and dimethylamino group in this compound enhances its chemical reactivity and biological activity compared to these similar compounds.
Q & A
Q. What are the established synthetic routes for 3-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and Mannich-type reactions. Key steps include coupling 4-bromo-2-hydroxypyridine with a propanamine derivative under inert atmospheres to prevent moisture interference. Catalysts such as palladium or copper may enhance cross-coupling efficiency. Solvents like toluene or DMF are often used, with temperature control (e.g., reflux conditions) to optimize yield and purity .
Q. How is this compound characterized to confirm its structural identity?
Characterization employs spectroscopic techniques:
- NMR spectroscopy (¹H and ¹³C) to verify substituent positions and amine methylation.
- Mass spectrometry (MS) for molecular weight confirmation.
- Elemental analysis to validate purity. Cross-referencing with literature data (e.g., Clarke’s Analysis of Drugs and Poisons) ensures consistency with known analogs .
Q. What are the key physicochemical properties relevant to its handling in research?
- LogP : Estimated via computational tools (e.g., PubChem) to assess lipophilicity.
- Solubility : Preferentially soluble in polar aprotic solvents (DMF, DMSO).
- Stability : Sensitive to moisture and light; storage under inert gas (N₂/Ar) is recommended. Synonyms and naming conventions are documented in authoritative sources like the Dictionary of Chemical Names and Synonyms .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields or impurities?
- Temperature modulation : Lower temperatures reduce side reactions (e.g., hydrolysis of the bromopyridine moiety).
- Solvent selection : High-boiling solvents (DMF, toluene) improve reaction homogeneity.
- Catalyst screening : Palladium-based catalysts enhance coupling efficiency in Suzuki-Miyaura reactions.
- Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity. Contradictions in yield data may arise from trace moisture; rigorous drying of reagents/solvents is critical .
Q. What analytical strategies resolve contradictions in spectral data for this compound?
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded spectra, especially near the pyridine and amine groups.
- High-resolution MS (HRMS) : Distinguishes isotopic patterns (e.g., bromine’s ¹⁸¹Br/⁷⁹Br doublet).
- X-ray crystallography : Provides definitive structural confirmation if crystalline derivatives are obtainable. Discrepancies between experimental and theoretical data may arise from conformational flexibility; computational modeling (DFT) can validate observed trends .
Q. What mechanistic insights explain its reactivity in cross-coupling or biological systems?
- Cross-coupling : The bromine atom acts as a leaving group, enabling palladium-catalyzed aryl-amine bond formation. Steric hindrance from the dimethylamine group may slow reaction kinetics, requiring optimized ligand systems (e.g., XPhos) .
- Biological interactions : The bromopyridine moiety may engage in halogen bonding with target proteins, while the tertiary amine enhances membrane permeability. Competitive binding assays (e.g., SPR, ITC) quantify affinity for receptors like GPCRs or kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
